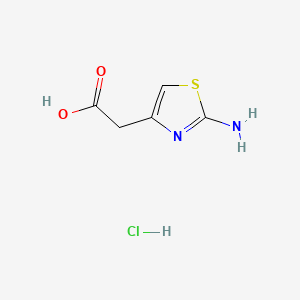

2-(2-氨基噻唑-4-基)乙酸盐酸盐

描述

The compound "2-(2-Aminothiazol-4-yl)acetic acid hydrochloride" is a derivative of thiazole, which is a heterocyclic compound that has garnered interest due to its potential pharmacological properties. Research has been conducted on various derivatives of thiazole, particularly focusing on those with potential anti-inflammatory and immunosuppressive activities . These studies have led to the synthesis of a range of derivatives, including those with chlorophenyl groups and those that incorporate the aminothiazol moiety into larger antibiotic structures .

Synthesis Analysis

The synthesis of derivatives related to "2-(2-Aminothiazol-4-yl)acetic acid hydrochloride" has been explored in several studies. For instance, derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid have been synthesized and their structures confirmed through spectral analysis and degradation studies . Another approach involved the condensation of 2-aminothiophenol with aromatic aldehydes under microwave irradiation, which is a solvent-free method that yields various arylbenzothiazoles . Additionally, the synthesis of 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid derivatives has been achieved, which are important for the development of cephalosporin antibiotics .

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been determined using various analytical techniques. Elemental analysis, IR spectra, and spectral analysis have been commonly used to confirm the chemical structure of newly synthesized compounds . In one particular study, the crystal structure of a related compound, 4-(2-Aminothiazol-4-yl)-4-(hydroxyimino)acetic ester, was determined, revealing details such as the cis conformation and the presence of intramolecular hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of thiazole derivatives has been investigated through various addition reactions. For example, the addition of thioglycolic acid to 2-N-aralkylidene derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid has been studied, uncovering new details about the chemical properties of these compounds . The synthesis of 2,5-bis(2-aminothiazol-5-yl)-3,6-dichloro-1,4-benzoquinones from related quinones also demonstrates the versatility of thiazole derivatives in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are crucial for their potential application in drug development. The synthesis and confirmation of the structure of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts have been carried out, with the properties of these compounds established using modern physical-chemical methods of analysis . The study of 2-disubstituted-amino-4-arylthiazol-5-ylalkanoic acids has also contributed to understanding the anti-inflammatory properties of these compounds .

科学研究应用

-

Synthesis of Cefotiam Dihydrochloride

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : “2-(2-Aminothiazol-4-yl)acetic Acid Hydrochloride” is used as an intermediate in the synthesis of Cefotiam Dihydrochloride . Cefotiam Dihydrochloride is an antibiotic product used in injections to treat bacterial infections .

- Results or Outcomes : The outcome of this application is the production of Cefotiam Dihydrochloride, an antibiotic used to treat bacterial infections .

-

Preparation of Poly (2-amino-4-thiazoleacetic acid)/Multiwalled Carbon Nanotubes Modified Glassy Carbon Electrodes

- Scientific Field : Electrochemistry

- Application Summary : “2-Amino-4-thiazoleacetic acid” has been used in the preparation of poly (2-amino-4-thiazoleacetic acid)/multiwalled carbon nanotubes modified glassy carbon electrodes .

- Results or Outcomes : These modified electrodes can be used for the voltammetric determination of copper ions .

安全和危害

属性

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S.ClH/c6-5-7-3(2-10-5)1-4(8)9;/h2H,1H2,(H2,6,7)(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWJJZKVQOMYKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00515306 | |

| Record name | (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00515306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminothiazol-4-yl)acetic acid hydrochloride | |

CAS RN |

66659-20-9 | |

| Record name | (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00515306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。